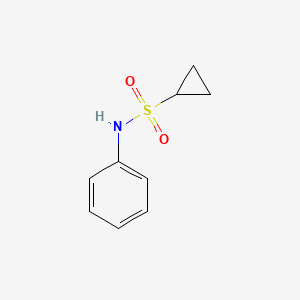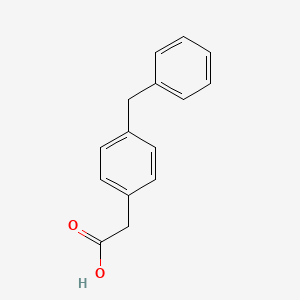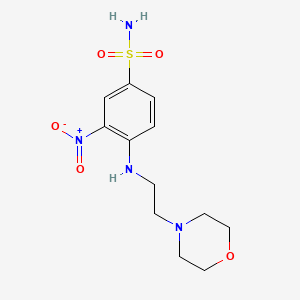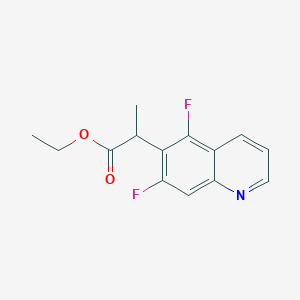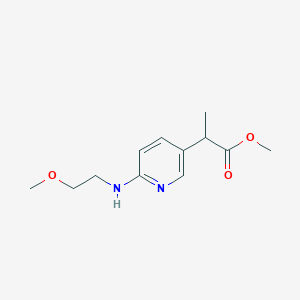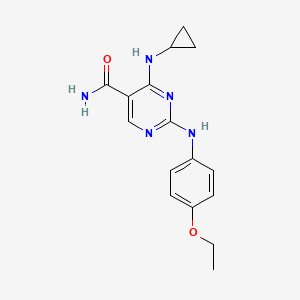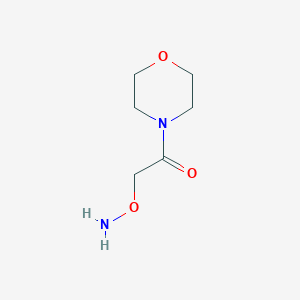
2-Aminooxy-1-morpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminooxy-1-morpholin-4-ylethanone is a chemical compound with the molecular formula C_7H_12N_2O_3. It is characterized by the presence of an aminooxy group (-NH-O-) attached to a morpholin-4-yl moiety, which is further connected to an ethanone group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminooxy-1-morpholin-4-ylethanone typically involves the reaction of morpholine with chloroacetic acid followed by the introduction of the aminooxy group. The reaction conditions include the use of a strong base, such as sodium hydroxide, to deprotonate the morpholine, followed by the addition of chloroacetic acid to form the intermediate. The intermediate is then treated with hydroxylamine to introduce the aminooxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminooxy-1-morpholin-4-ylethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted morpholines.
Applications De Recherche Scientifique
2-Aminooxy-1-morpholin-4-ylethanone has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry: It is utilized in the production of agrochemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism by which 2-Aminooxy-1-morpholin-4-ylethanone exerts its effects involves its interaction with specific molecular targets and pathways. The aminooxy group can form oxime bonds with carbonyl groups, which can be useful in modifying biomolecules. The morpholin-4-yl moiety can interact with various enzymes and receptors, influencing biological processes.
Comparaison Avec Des Composés Similaires
2-Aminooxy-1-morpholin-4-ylethanone is similar to other compounds containing aminooxy and morpholine groups, such as 2-(Aminooxy)-1-(morpholin-4-yl)ethanol and 2-(Aminooxy)-1-(morpholin-4-yl)ethanamine. its unique structure and reactivity set it apart from these compounds. The presence of the ethanone group in this compound provides additional chemical functionality that can be exploited in various applications.
Propriétés
Formule moléculaire |
C6H12N2O3 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-aminooxy-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H12N2O3/c7-11-5-6(9)8-1-3-10-4-2-8/h1-5,7H2 |
Clé InChI |
FYWQKEYLUJEPRG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
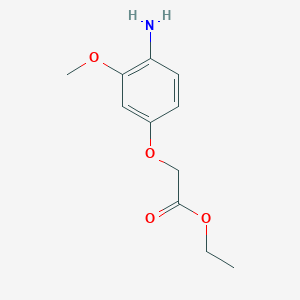
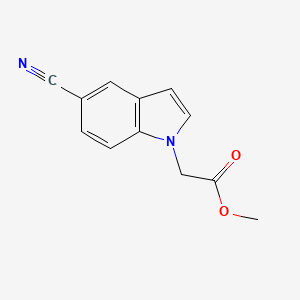
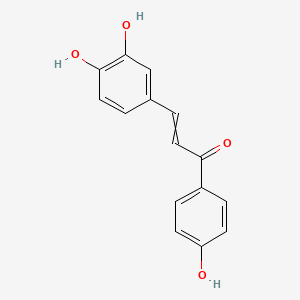
![4-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]Benzonitrile](/img/structure/B15356584.png)
